molecular formula C12H19N3S B2930516 4,6-Dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine CAS No. 313231-56-0

4,6-Dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine

Cat. No.: B2930516
CAS No.: 313231-56-0
M. Wt: 237.37
InChI Key: ULPLKVKNJUNHHI-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine is a pyrimidine derivative characterized by a 4,6-dimethyl-substituted pyrimidine core and a 2-pyrrolidin-1-ylethylsulfanyl substituent at the 2-position.

Properties

IUPAC Name

4,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3S/c1-10-9-11(2)14-12(13-10)16-8-7-15-5-3-4-6-15/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPLKVKNJUNHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCN2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 2-(pyrrolidin-1-yl)ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The sulfur-containing group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine
  • Structure : Replaces the pyrrolidine ethylsulfanyl group with a piperazine ring .
  • Synthesis : Achieved via coupling of 2-chloro-4,6-dimethylpyrimidine with excess piperazine (96% yield) to minimize dimer formation .
  • Biological Activity: Exhibits binding affinity for adenosine A2A receptors (Ki = 11.2 μM). The presence of a carbonyl linker between piperazine and indole enhances receptor affinity compared to non-carbonyl analogs .
4,6-Dimethyl-2-(phenyldisulfanyl)pyrimidine
  • Structure : Features a phenyldisulfanyl group instead of pyrrolidine ethylsulfanyl .
  • Biological Activity : Demonstrated inhibitory activity against SARS-CoV main protease (IC50 = 1.379 μM) in QSAR studies .
  • Key Difference : The disulfanyl group introduces aromaticity and polarity, whereas the ethylsulfanyl-pyrrolidine substituent may enhance lipophilicity and blood-brain barrier (BBB) penetration, as observed in a related purine derivative ().
1,3-Dimethyl-8-(2-pyrrolidin-1-ylethylsulfanyl)-6-sulfanylidene-7H-purin-2-one
  • Structure : A purine derivative with a similar 2-pyrrolidin-1-ylethylsulfanyl group .
  • Properties: Non-toxic, non-hemolytic, and capable of crossing the BBB .
Binding Affinity
  • Adenosine Receptors: Piperazine-linked analogs show selectivity for A2A receptors, but linker length and substituents significantly modulate activity. For example, extending the linker beyond two carbons abolishes affinity .
  • SARS-CoV Inhibition : Disulfanyl-substituted pyrimidines exhibit protease inhibition, dependent on electronic properties of substituents .
Physicochemical Properties
  • Lipophilicity : The pyrrolidine ethylsulfanyl group likely increases logP compared to polar disulfanyl or piperazine substituents, enhancing membrane permeability.
  • Crystallography : Pyrimidinium salts with methylsulfanyl groups form planar structures stabilized by hydrogen bonds and π–π interactions . Bulkier substituents (e.g., ethylsulfanyl-pyrrolidine) may disrupt crystallinity but improve solubility.

Data Table: Key Comparative Metrics

Compound Name Substituent Molecular Weight (g/mol) Biological Activity (IC50/Ki) Key Property
Target Compound 2-(2-Pyrrolidin-1-ylethylsulfanyl) ~293.4* N/A Predicted BBB penetration
4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine Piperazine 208.3 Ki = 11.2 μM (hA2A) High synthetic yield (96%)
4,6-Dimethyl-2-(phenyldisulfanyl)pyrimidine Phenyldisulfanyl 274.4 IC50 = 1.379 μM (SARS-CoV) Aromatic, polar
8-(2-Pyrrolidin-1-ylethylsulfanyl)purine analog Purine core + same substituent N/A Non-toxic, BBB-penetrant Therapeutic potential in CNS disorders

*Estimated based on structural similarity.

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